![molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7](/img/structure/B2668203.png)

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

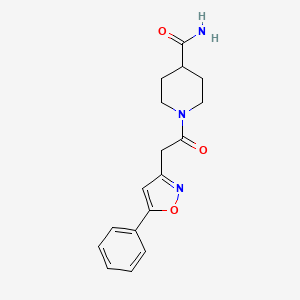

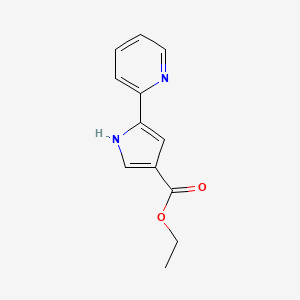

“4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is a chemical compound with the molecular formula C17H12N2OS . It is a derivative of thiazolo- and oxazolo- [3,2-a]quinolinium systems . These types of compounds are known for their high biological activity .

Synthesis Analysis

The synthesis of thiazolo [3,2- a ]quinolinium systems and their derivatives, such as “this compound”, can be divided into two groups directed at the formation of the quinoline or the thiazole ring . Methods involving the annelation of the thiazole fragment are often used in practice . The initial reagents are the various S derivatives of quinoline obtained during the alkylation of 2-quinolinethione (2-mercaptoquinoline) .Molecular Structure Analysis

The molecular structure of “this compound” is based on the thiazolo [3,2- a ]quinolinium system . It is a complex structure that includes a quinoline ring and a thiazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of both quinoline and thiazole rings . The synthesis process involves the formation of the C (1)–N (10) bond at the concluding stage of construction of the ring .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Adenosine Receptor Antagonists and Potential Antidepressants : A novel class of compounds, including analogs to 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate, has been prepared, displaying potent antagonism to adenosine A1 and A2 receptors. This activity suggests their potential as rapid-onset antidepressants. These compounds have shown optimal activity in behavioral despair models in rats, indicating therapeutic potential as novel antidepressant agents (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antimicrobial Agents : Certain derivatives, related to the chemical structure of interest, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds have shown potent antibacterial activity, comparable to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).

Chemical Synthesis and Reactivity

Synthesis of Mesoionic Compounds : Research into the synthesis of mesoionic triazolo[4,3-a]quinoxalines, related to the core structure of interest, highlights the reactivity of certain quinoxaline derivatives with phenyl isothiocyanate under specific conditions. These studies contribute to the broader understanding of the chemical synthesis of complex quinoxaline derivatives (Kurasawa, Kawano, Katoh, Takada, Kim, & Okamoto, 1992).

Isomerization Studies : Investigations into the isomerization of thiazolo[4,5-b]quinoxalines in the presence of acids have provided insights into the chemical behavior of quinoxalinium cations and their derivatives. This research is crucial for understanding the structural transformations these compounds can undergo under acidic conditions (Charushin, Baklykov, Chupakhin, & Drozd, 1985).

Zukünftige Richtungen

The future directions for the study and application of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” and related compounds could include further exploration of their synthesis methods, chemical properties, and biological activity . Their potential use in the production of polymethine dyes and as spectral sensitizers of silver halide emulsions could also be explored .

Eigenschaften

IUPAC Name |

4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJBVQHLMOKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)

![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)